molecular formula C9H10O B1436296 4'-Methylacetophenone-D10 CAS No. 358730-83-3

4'-Methylacetophenone-D10

Cat. No.: B1436296
CAS No.: 358730-83-3
M. Wt: 144.24 g/mol
InChI Key: GNKZMNRKLCTJAY-ZGYYUIRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methylacetophenone-D10 is a deuterium-labeled derivative of 4'-methylacetophenone, a compound known for its applications in fragrance materials and research. The addition of deuterium atoms enhances its stability, making it a valuable tool in scientific studies.

Scientific Research Applications

4'-Methylacetophenone-D10 is widely used in scientific research due to its stable isotope labeling. It serves as a tracer in metabolic studies, helping researchers track the compound's fate in biological systems. Additionally, it is used in the development of new pharmaceuticals and in the study of enzyme mechanisms.

Mechanism of Action

While the exact mechanism of action of 4’-Methylacetophenone-D10 is not specified, it is known that 4’-Methylacetophenone can be used as a fragrance material and is found in volatile compounds in food and in some natural complex substances .

Safety and Hazards

4’-Methylacetophenone-D10 is combustible and harmful if swallowed. It causes skin and eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation. It should be handled in accordance with good industrial hygiene and safety practice .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4'-Methylacetophenone-D10 can be synthesized through the following steps:

  • Starting Material: Begin with 4'-methylacetophenone.

  • Deuteration: Subject the starting material to a deuteration reaction, where hydrogen atoms are replaced with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst.

  • Purification: Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the above synthetic route. Large reactors and specialized equipment are used to handle the deuterium gas safely and efficiently. The process is optimized to maximize yield and purity while minimizing costs.

Chemical Reactions Analysis

Types of Reactions: 4'-Methylacetophenone-D10 undergoes various chemical reactions, including:

  • Oxidation: Conversion to 4'-methylbenzoic acid.

  • Reduction: Reduction to 4'-methylphenylethanol.

  • Substitution: Electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Bromine (Br2) in the presence of iron (Fe) catalyst.

Major Products Formed:

  • Oxidation: 4'-methylbenzoic acid.

  • Reduction: 4'-methylphenylethanol.

  • Substitution: Brominated derivatives of this compound.

Comparison with Similar Compounds

4'-Methylacetophenone-D10 is similar to other deuterium-labeled compounds used in research, such as deuterium-labeled glucose and amino acids. its unique structure and stability make it particularly useful for specific applications. Other similar compounds include:

  • Deuterium-labeled acetophenone

  • Deuterium-labeled benzene derivatives

  • Deuterium-labeled alcohols

Properties

IUPAC Name

2,2,2-trideuterio-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKZMNRKLCTJAY-ZGYYUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Anhydrous aluminum chloride (89.6 g, 0.67 mol) was added to a solution of toluene (28.5 g, 0.31 mol) in 120 mL of dry carbon disulfide. The mixture was heated to reflux and acetic anhydride (24.5 g, 0.24 mol) was added over one hour. Heating was continued for an additional hour. The solvent was removed by distillation. The reaction mixture was cooled and slowly poured into a well-stirred mixture of ice and hydrochloric acid. The mixture was extracted several times with ether. The combined extracts were washed with water and 10% sodium hydroxide, dried over calcium chloride, filtered, and the solvent was removed. Distillation gave the desired product 1-p-tolyl-ethanone (27.08 g). 1E1 NMR (300 MHz, DMSO-d6) δ 2.36 (s, 3H), 2.50 (s, 3H), 7.32 (d, 2H), 7.85 (d, 2H); ELMS (M+): 134.
Quantity
89.6 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 126.5 g (1 mol) of p-chlorotoluene and 45.1 g (1.1 mol) of acetonitrile (freshly distilled) is added dropwise to a suspension of 13.8 g (2.0 mol) of lithium granules in 350 ml of THF at −50° C. over the course of 2 hours. After a conversion determined by GC (the dark color of the reaction mixture prevents quantification of lithium consumption) of >98% (overall 7.5 h), the reaction mixture is added to 200 g of water, the pH adjusted to 2.0 using 37% HCl and the reaction mixture boiled for two hours under reflux. The organic phase is then separated off and the aqueous phase extracted once more with 100 ml of petroleum ether. The united organic phases are distilled. 132.7 g (0.99 mol) of 4-methylacetophenone (99%, boiling point 88° C./8 Torr) are obtained as a colorless liquid, GC purity >98% a/a, which when left to stand at RT gradually solidifies.
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an agitated mixture of aluminium chloride (20 g., 0.15 mole) and lithium chloride (3.18 g., 0.075 mole) and dichloroethane (20 ml) at -15° C. was slowly added toluene (4.6 g., 0.05 mole) and acetyl chloride (3.93 g., 0.05 mole) in dichloroethane (10 ml). The reaction mixture was left at -15° C. for one hour then allowed to warm up to room temperature overnight. After working up as described in Example 1, the 4-methylacetophenone obtained (7.17 g.), had a 1H NMR estimated purity of about 95%. 1H NMR showed less than 2% ortho isomers.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
3.93 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Methylacetophenone-D10
Reactant of Route 2
Reactant of Route 2
4'-Methylacetophenone-D10
Reactant of Route 3
4'-Methylacetophenone-D10
Reactant of Route 4
Reactant of Route 4
4'-Methylacetophenone-D10
Reactant of Route 5
Reactant of Route 5
4'-Methylacetophenone-D10
Reactant of Route 6
4'-Methylacetophenone-D10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.